molecular formula C12H13N3O2 B15216805 N-Phenyl-L-histidine CAS No. 90146-80-8

N-Phenyl-L-histidine

Cat. No.: B15216805
CAS No.: 90146-80-8
M. Wt: 231.25 g/mol
InChI Key: JYOZNNLCUAEXSE-NSHDSACASA-N
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Description

(S)-3-(1H-Imidazol-4-yl)-2-(phenylamino)propanoic acid is a compound that features an imidazole ring and a phenylamino group attached to a propanoic acid backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the reaction of aryl amidines with ketones under transition-metal-free conditions to form imidazol-5-ones . This reaction can be carried out efficiently with high yields.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of flow microreactor systems can enhance the efficiency and sustainability of the process .

Chemical Reactions Analysis

Types of Reactions

(S)-3-(1H-Imidazol-4-yl)-2-(phenylamino)propanoic acid can undergo various types of chemical reactions, including:

    Oxidation: The imidazole ring can be oxidized under specific conditions.

    Reduction: The phenylamino group can be reduced to form different derivatives.

    Substitution: Both the imidazole ring and the phenylamino group can participate in substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various halogenating agents for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the imidazole ring can lead to the formation of imidazolones, while reduction of the phenylamino group can yield aniline derivatives.

Scientific Research Applications

(S)-3-(1H-Imidazol-4-yl)-2-(phenylamino)propanoic acid has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.

    Medicine: It has potential therapeutic applications due to its ability to interact with biological targets.

    Industry: The compound can be used in the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of (S)-3-(1H-Imidazol-4-yl)-2-(phenylamino)propanoic acid involves its interaction with specific molecular targets. The imidazole ring can bind to metal ions, while the phenylamino group can interact with proteins and enzymes. These interactions can modulate various biological pathways and processes.

Comparison with Similar Compounds

Similar Compounds

    Imidazole: A simpler compound with a similar ring structure.

    Histidine: An amino acid that contains an imidazole ring.

    Aniline: A compound with a phenylamino group.

Uniqueness

(S)-3-(1H-Imidazol-4-yl)-2-(phenylamino)propanoic acid is unique due to the combination of the imidazole ring and the phenylamino group, which allows it to participate in a wide range of chemical reactions and interact with various biological targets.

Properties

CAS No.

90146-80-8

Molecular Formula

C12H13N3O2

Molecular Weight

231.25 g/mol

IUPAC Name

(2S)-2-anilino-3-(1H-imidazol-5-yl)propanoic acid

InChI

InChI=1S/C12H13N3O2/c16-12(17)11(6-10-7-13-8-14-10)15-9-4-2-1-3-5-9/h1-5,7-8,11,15H,6H2,(H,13,14)(H,16,17)/t11-/m0/s1

InChI Key

JYOZNNLCUAEXSE-NSHDSACASA-N

Isomeric SMILES

C1=CC=C(C=C1)N[C@@H](CC2=CN=CN2)C(=O)O

Canonical SMILES

C1=CC=C(C=C1)NC(CC2=CN=CN2)C(=O)O

Origin of Product

United States

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